molecular formula C18H17N5O2 B3887116 3-(4-ethoxyphenyl)-N'-(2-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide

3-(4-ethoxyphenyl)-N'-(2-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide

Cat. No. B3887116
M. Wt: 335.4 g/mol
InChI Key: VKBIVGDFLPRURN-UDWIEESQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-ethoxyphenyl)-N'-(2-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide, also known as EPPC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-(4-ethoxyphenyl)-N'-(2-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide is not fully understood, but it is believed to involve the inhibition of ROS production and the induction of apoptosis in cancer cells. This compound has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in cancer cell invasion and metastasis.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent antioxidant activity, which may contribute to its anticancer effects. This compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells, while having minimal effects on normal cells. In addition, this compound has been shown to inhibit the growth and invasion of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(4-ethoxyphenyl)-N'-(2-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide in lab experiments is its potent anticancer activity, which makes it a valuable tool for studying cancer biology and developing new cancer therapies. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on 3-(4-ethoxyphenyl)-N'-(2-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide, including the development of more efficient synthesis methods, the investigation of its potential applications in other fields, such as materials science and environmental science, and the optimization of its anticancer activity through structure-activity relationship studies. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.

Scientific Research Applications

3-(4-ethoxyphenyl)-N'-(2-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. In biochemistry, this compound has been used as a tool to study the role of reactive oxygen species (ROS) in cellular signaling pathways. In materials science, this compound has been investigated for its potential use as a corrosion inhibitor for metals.

properties

IUPAC Name

3-(4-ethoxyphenyl)-N-[(E)-pyridin-2-ylmethylideneamino]-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O2/c1-2-25-15-8-6-13(7-9-15)16-11-17(22-21-16)18(24)23-20-12-14-5-3-4-10-19-14/h3-12H,2H2,1H3,(H,21,22)(H,23,24)/b20-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKBIVGDFLPRURN-UDWIEESQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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